

# Application Notes and Protocols: Bismuth Antimonide in Thermoelectric Coolers

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## Compound of Interest

Compound Name: Antimony;bismuth

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## Introduction

Bismuth antimonide (BiSb) and its alloys, particularly bismuth antimony telluride (BiSbTe), are key materials in the field of thermoelectrics, primarily utilized for solid-state cooling applications. Their favorable thermoelectric properties at and below room temperature enable the construction of compact, reliable, and vibration-free cooling devices. These application notes provide an overview of the use of bismuth antimonide in thermoelectric coolers, detailing the material's properties, synthesis protocols, and methods for device fabrication and characterization.

## Applications of Bismuth Antimonide in Thermoelectric Coolers

Bismuth antimonide alloys are primarily used as the n-type thermoelectric material in Peltier coolers, especially for cryogenic applications. For near-room-temperature cooling, p-type bismuth antimony telluride is a leading material, often used in conjunction with n-type bismuth telluride selenide. The efficiency of a thermoelectric material is determined by its dimensionless figure of merit (ZT), which is a function of the Seebeck coefficient (S), electrical conductivity ( $\sigma$ ), and thermal conductivity ( $\kappa$ ) ( $ZT = S^2\sigma T/\kappa$ ).

Recent advancements in nanostructuring techniques have led to significant enhancements in the ZT of BiSbTe-based materials, making them suitable for a wide range of applications, including:

- **Electronic Component Cooling:** Precise temperature control of sensitive electronic components such as laser diodes, infrared detectors, and microprocessors.
- **Scientific Instrumentation:** Cooling of sensors and detectors in scientific instruments to reduce thermal noise and improve signal-to-noise ratio.
- **Medical and Laboratory Equipment:** Portable coolers for the transport and storage of biological samples, reagents, and pharmaceuticals.
- **Automotive and Aerospace:** Localized cooling in vehicles and spacecraft for various electronic systems.

## Data Presentation: Thermoelectric Properties

The following tables summarize the key thermoelectric properties of representative n-type bismuth antimonide and p-type bismuth antimony telluride alloys.

Table 1: Thermoelectric Properties of n-type Bismuth Antimonide (BiSb) Alloys at Cryogenic Temperatures

Composition	Temperature (K)	Seebeck Coefficient ( $\mu\text{V/K}$ )	Electrical Conductivity (S/m)	Thermal Conductivity (W/m·K)	Figure of Merit (ZT)
Bi <sub>0.85</sub> Sb <sub>0.15</sub>	80	-	-	-	~0.4 (polycrystalline average single crystal) <a href="#">[1]</a>
Bi <sub>0.88</sub> Sb <sub>0.12</sub>	150	-	-	-	0.48 <a href="#">[1]</a>
Bi-Sb Alloy	100-150	-	-	~1.5	~0.6 <a href="#">[1]</a>
Bi <sub>0.935</sub> Sb <sub>0.065</sub>	4.2	-	-	-	-

Table 2: Thermoelectric Properties of p-type Bismuth Antimony Telluride ( $\text{Bi}_{0.5}\text{Sb}_{1.5}\text{Te}_3$ ) Based Alloys at and Near Room Temperature

Doping/Modification	Temperature (°C)	Seebeck Coefficient ( $\mu\text{V/K}$ )	Electrical Conductivity (S/cm)	Power Factor ( $\mu\text{W/cm}\cdot\text{K}^2$ )	Thermal Conductivity ( $\text{W/m}\cdot\text{K}$ )	Figure of Merit (ZT)
Nanocrystalline	100	-	-	-	-	1.4[2]
6 at% Ti	75	-	-	-	-	1.2[3]
MnO <sub>2</sub> addition	75	-	-	-	-	1.43[4][5]
0.125 wt% CrSb	52	~250	~800	~500	~0.9	~1.4[6]
Water Atomized (75-125 $\mu\text{m}$ )	-	-	-	422	-	1.257[7]

## Experimental Protocols

This section provides detailed methodologies for the synthesis of bismuth antimonide-based materials and the fabrication and characterization of thermoelectric cooling devices.

### Protocol 1: Synthesis of Bulk p-type Bismuth Antimony Telluride ( $\text{Bi}_{0.5}\text{Sb}_{1.5}\text{Te}_3$ ) by Ball Milling and Hot Pressing

This protocol describes a common powder metallurgy approach to synthesize high-performance p-type BiSbTe.

#### 1. Materials and Equipment:

- High-purity elemental powders: Bismuth (Bi), Antimony (Sb), Tellurium (Te)

- Planetary ball mill with hardened steel or tungsten carbide vials and balls
- Glove box with an inert atmosphere (e.g., Argon)
- Hot press system with a graphite die
- Vacuum pump
- Temperature controller

## 2. Procedure:

- Weighing and Mixing: In an inert atmosphere glovebox, weigh stoichiometric amounts of Bi, Sb, and Te powders to achieve the desired composition (e.g.,  $\text{Bi}_{0.5}\text{Sb}_{1.5}\text{Te}_3$ ).
- Ball Milling:
  - Load the mixed powders and milling balls into the milling vial inside the glovebox. A typical ball-to-powder weight ratio is 10:1.
  - Seal the vial and transfer it to the planetary ball mill.
  - Mill the powder at a rotational speed of 300-400 rpm. To prevent excessive agglomeration and cold welding, use an intermittent milling schedule (e.g., 10 minutes of milling followed by a 5-minute pause) for a total milling time of 10-20 hours.
- Powder Consolidation (Hot Pressing):
  - Transfer the milled powder into a graphite die.
  - Place the die into the hot press system.
  - Evacuate the chamber to a pressure below  $10^{-4}$  Torr.
  - Apply a uniaxial pressure of 50-70 MPa.
  - Heat the sample to a sintering temperature of 450-500°C at a rate of 5-10°C/min.
  - Hold at the sintering temperature for 30-60 minutes.
  - Cool the sample down to room temperature under vacuum.
- Sample Extraction:
  - Release the pressure and vent the chamber.
  - Carefully extract the densified pellet from the die.

## Protocol 2: Characterization of Thermoelectric Properties

This protocol outlines the standard methods for measuring the Seebeck coefficient, electrical conductivity, and thermal conductivity.

### 1. Seebeck Coefficient and Electrical Conductivity Measurement (Four-Probe Method):

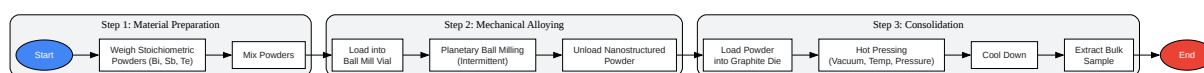
- **Sample Preparation:** Cut a rectangular bar-shaped sample from the sintered pellet (e.g., 2x2x10 mm<sup>3</sup>).
- **Measurement Setup:** Use a commercial system (e.g., ULVAC-RIKO ZEM-3) or a custom-built apparatus. The setup typically consists of two heaters and two thermocouples attached to the sample.
- **Procedure:**
  - Mount the sample in the measurement chamber.
  - Create a small temperature gradient ( $\Delta T$ ) across the length of the sample using the heaters.
  - Measure the temperature at two points using the thermocouples.
  - Measure the voltage difference ( $\Delta V$ ) generated across the two thermocouple probes of the same type.
  - The Seebeck coefficient is calculated as  $S = -\Delta V / \Delta T$ .
  - For electrical conductivity, pass a known DC current ( $I$ ) through the sample and measure the voltage drop ( $V$ ) between the two inner probes. The resistance ( $R = V/I$ ) is used to calculate the electrical conductivity ( $\sigma = L/RA$ ), where  $L$  is the distance between the voltage probes and  $A$  is the cross-sectional area of the sample.

### 2. Thermal Conductivity Measurement (Laser Flash Method):

- **Sample Preparation:** Prepare a thin, disc-shaped sample (e.g., 10 mm diameter, 1-2 mm thickness). A thin layer of graphite may be coated on both surfaces to enhance emissivity and absorption.
- **Measurement Setup:** Use a laser flash apparatus (e.g., Netzsch LFA 457).
- **Procedure:**
  - Mount the sample in the furnace of the apparatus.
  - Heat the sample to the desired measurement temperature.
  - A short pulse of laser energy is directed onto one face of the sample.

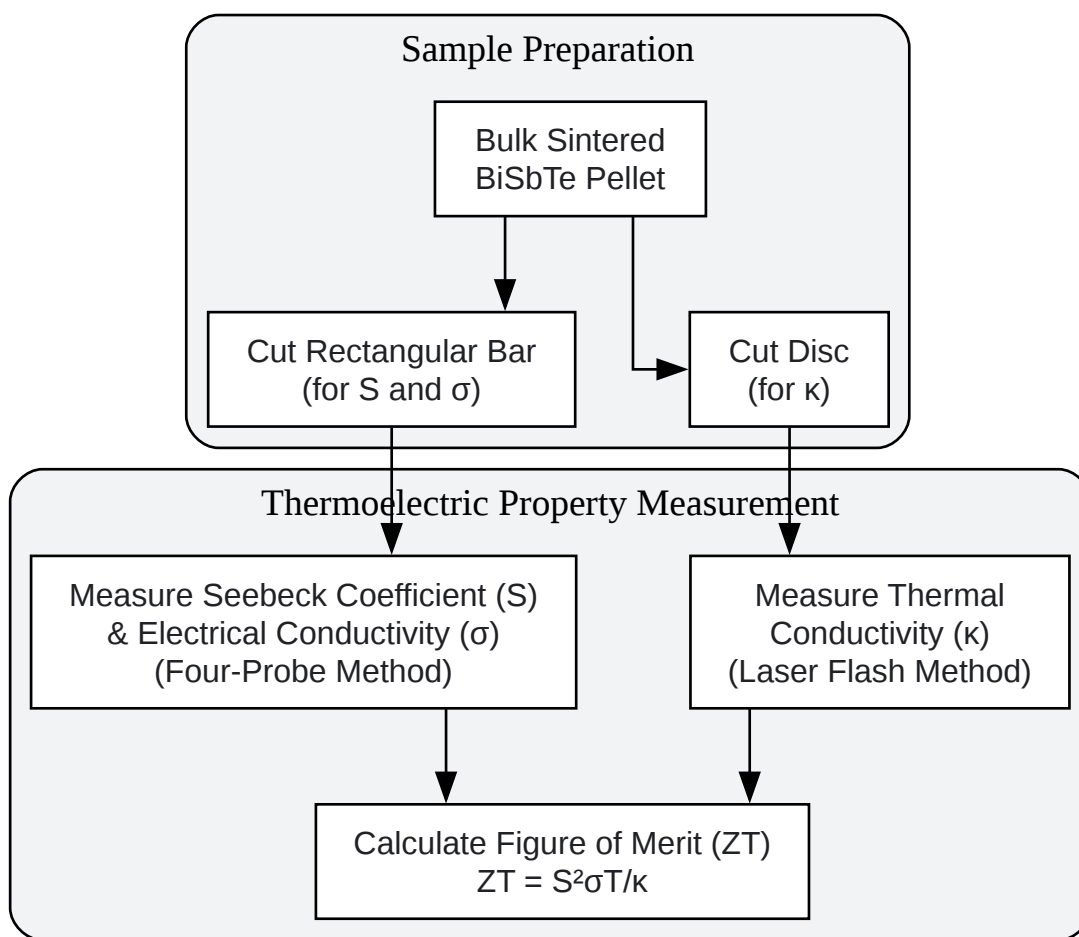
- An infrared detector measures the temperature rise on the opposite face as a function of time.
- The thermal diffusivity ( $\alpha$ ) is determined from the temperature rise curve.
- The thermal conductivity ( $\kappa$ ) is calculated using the equation  $\kappa = \alpha \cdot \rho \cdot C_p$ , where  $\rho$  is the density of the sample and  $C_p$  is its specific heat capacity.

## Mandatory Visualizations



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Caption: Workflow for the synthesis of bulk BiSbTe.



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Caption: Workflow for thermoelectric characterization.

Caption: Logical relationship of a thermoelectric cooler.

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